1-Hydroxy-2,4-bis(phenylamino)anthraquinone
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Overview
Description
1-Hydroxy-2,4-bis(phenylamino)anthraquinone is an organic compound with the molecular formula C26H18N2O3. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments. This compound is particularly notable for its use in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone can be synthesized through a multi-step process involving the reaction of anthraquinone derivatives with aniline. The typical synthetic route involves:
Nitration: of anthraquinone to form nitroanthraquinone.
Reduction: of nitroanthraquinone to aminoanthraquinone.
Amination: of aminoanthraquinone with aniline under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated anthraquinone derivatives.
Scientific Research Applications
1-Hydroxy-2,4-bis(phenylamino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of high-performance pigments for plastics and textiles.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,4-bis(phenylamino)anthraquinone involves its ability to interact with molecular targets through its quinone structure. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress in biological systems. The compound’s effects are mediated through pathways involving oxidative damage and cellular signaling .
Comparison with Similar Compounds
- 1,4-Bis(phenylamino)anthraquinone
- 1-Hydroxy-4-phenylaminoanthraquinone
- 2-Hydroxy-3-phenylaminoanthraquinone
Comparison: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone is unique due to its specific substitution pattern on the anthraquinone core. This pattern imparts distinct chemical and physical properties, such as solubility and reactivity, making it particularly suitable for certain applications compared to its analogs .
Properties
CAS No. |
81-70-9 |
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Molecular Formula |
C26H18N2O3 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2,4-dianilino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O3/c29-24-18-13-7-8-14-19(18)25(30)23-22(24)20(27-16-9-3-1-4-10-16)15-21(26(23)31)28-17-11-5-2-6-12-17/h1-15,27-28,31H |
InChI Key |
PEMIJWTVSXCRRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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